Lipophilicity Advantage Over the 2-Hydroxy Analog
The target compound exhibits a predicted logP of 1.77, which is approximately 2.1 log units higher than the 2-hydroxy analog, 3-(2-hydroxy-4,6-dimethylpyrimidin-5-yl)propanoic acid, which has an XLogP3-AA of -0.3 [1]. This substantial difference in lipophilicity indicates that the target compound is better suited for applications requiring membrane permeability or binding to hydrophobic protein pockets, where the hydroxy analog would likely be less effective due to its higher polarity.
| Evidence Dimension | Predicted logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 1.77 (ChemSrc) or 1.77320 |
| Comparator Or Baseline | 3-(2-Hydroxy-4,6-dimethylpyrimidin-5-yl)propanoic acid; XLogP3-AA = -0.3 (PubChem) |
| Quantified Difference | ΔlogP ≈ +2.1 |
| Conditions | Predicted by XLogP3 algorithm (PubChem) and ChemSrc database |
Why This Matters
A logP difference of >2 orders of magnitude directly impacts compound partitioning in biological membranes and can determine the success or failure of a lead optimization campaign, making the target compound the preferred choice for programs targeting intracellular enzymes.
- [1] PubChem CID 18801927. 3-(4,6-Dimethyl-2-oxo-1,2-dihydropyrimidin-5-yl)propanoic acid – XLogP3-AA: -0.3. View Source
